(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine
CAS No.:
Cat. No.: VC16001248
Molecular Formula: C8H8ClN3
Molecular Weight: 181.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8ClN3 |
|---|---|
| Molecular Weight | 181.62 g/mol |
| IUPAC Name | (7-chloroimidazo[1,2-a]pyridin-3-yl)methanamine |
| Standard InChI | InChI=1S/C8H8ClN3/c9-6-1-2-12-7(4-10)5-11-8(12)3-6/h1-3,5H,4,10H2 |
| Standard InChI Key | ZXGYNRJTFYCAAO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN2C(=NC=C2CN)C=C1Cl |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine (C₈H₈ClN₃) features a bicyclic imidazo[1,2-a]pyridine system, where the imidazole ring is fused to a pyridine moiety. The chlorine substituent at the 7-position and the methanamine group at the 3-position introduce electronic and steric variations that influence reactivity and interactions with biological targets. The IUPAC name, (7-chloroimidazo[1,2-a]pyridin-3-yl)methanamine, reflects this substitution pattern, while the SMILES notation (C1=CN2C(=NC=C2CN)C=C1Cl) provides a precise representation of its connectivity .
Physicochemical Data
The compound’s molecular weight is 181.62 g/mol, with a calculated partition coefficient (LogP) indicative of moderate lipophilicity, suggesting balanced membrane permeability. Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈ClN₃ |
| Molecular Weight | 181.62 g/mol |
| IUPAC Name | (7-chloroimidazo[1,2-a]pyridin-3-yl)methanamine |
| SMILES | C1=CN2C(=NC=C2CN)C=C1Cl |
| InChIKey | ZXGYNRJTFYCAAO-UHFFFAOYSA-N |
The presence of the amine group enhances solubility in polar solvents, while the chloro substituent contributes to electrophilic reactivity, particularly in nucleophilic aromatic substitution reactions .
Synthesis and Optimization
Synthetic Routes
The synthesis of (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine typically involves multi-step protocols. While explicit details for this compound are scarce, analogous imidazo[1,2-a]pyridines are commonly synthesized via:
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Condensation Reactions: Between 2-aminopyridines and α-haloketones or aldehydes.
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Groebke-Blackburn-Bienaymé Reaction: A three-component reaction involving an aldehyde, an isonitrile, and a 2-aminopyridine.
Pharmacological Activities
Antimicrobial Properties
(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine exhibits bacteriostatic activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL. The chloro substituent enhances membrane penetration, while the methanamine group facilitates interactions with bacterial topoisomerases . Comparative studies show that 7-chloro analogues are 4–8 times more potent than their non-halogenated counterparts.
Antitubercular Effects
Against multidrug-resistant Mycobacterium tuberculosis (MDR-TB), structural analogues demonstrate MIC values of 2–4 µg/mL, surpassing first-line agents like isoniazid. Mechanistic studies suggest inhibition of cell wall synthesis via interference with mycolic acid biosynthesis, though target identification remains ongoing.
Future Research Directions
Structural Modifications
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Position 3: Replacement of methanamine with sulfonamide or carbamate groups to enhance bioavailability.
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Position 7: Exploration of bromo or fluoro substituents to modulate electronic effects .
Clinical Prospects
Preclinical studies focusing on in vivo efficacy and toxicokinetics are critical to advancing this compound toward clinical trials. Collaboration with synthetic biology platforms could expedite large-scale production.
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